molecular formula C21H29N5O2S B11258142 1-(6-(4-Tosylpiperazin-1-yl)pyridazin-3-yl)azepane

1-(6-(4-Tosylpiperazin-1-yl)pyridazin-3-yl)azepane

Cat. No.: B11258142
M. Wt: 415.6 g/mol
InChI Key: ZFHQVBYNRKTUQW-UHFFFAOYSA-N
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Description

1-{6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE is a complex organic compound that features a pyridazine ring substituted with a piperazine moiety and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine derivatives and sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Piperazine derivatives with sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding amines.

Scientific Research Applications

1-{6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain . This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine deficiency is a key factor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}AZEPANE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C21H29N5O2S

Molecular Weight

415.6 g/mol

IUPAC Name

1-[6-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]azepane

InChI

InChI=1S/C21H29N5O2S/c1-18-6-8-19(9-7-18)29(27,28)26-16-14-25(15-17-26)21-11-10-20(22-23-21)24-12-4-2-3-5-13-24/h6-11H,2-5,12-17H2,1H3

InChI Key

ZFHQVBYNRKTUQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4

Origin of Product

United States

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